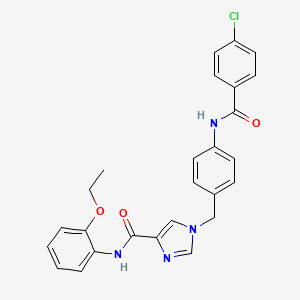
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based inhibitors. This compound has been extensively studied in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterase (PDE), cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA), and protein kinase C (PKC). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B virus, and influenza virus. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments include its high purity, stability, and specificity. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the research of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide. One potential direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and viral infections. Another direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide involves the reaction of 2-ethoxyaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(2-ethoxyphenyl)benzamide. This intermediate is then reacted with 4-(1H-imidazol-1-yl)benzylamine to form the final product. The yield of the final product is around 70%, and the purity can be further increased through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGBCODCRGQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)
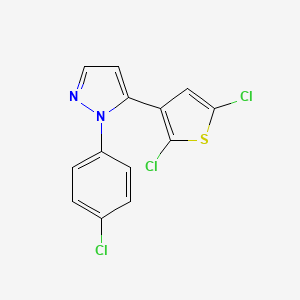
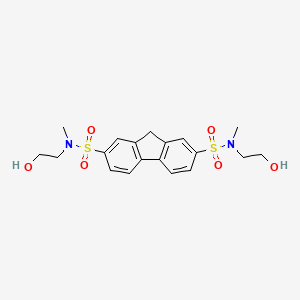
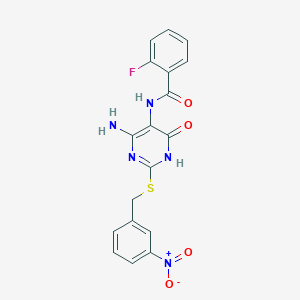

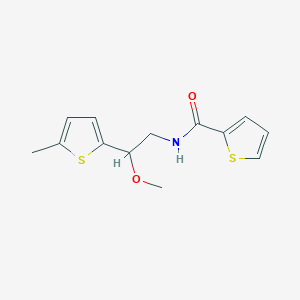
![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)
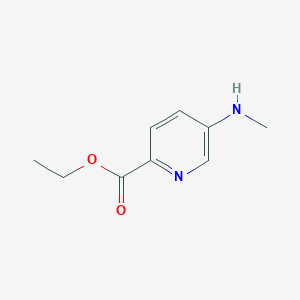


![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)